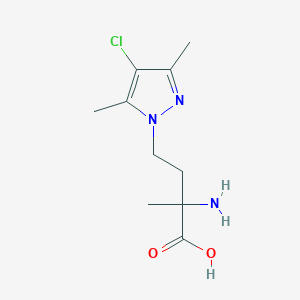
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or β-keto esters. For 2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid, the synthetic route may involve the chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation with appropriate reagents . The reaction conditions often include the use of solvents like methanol and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production methods for pyrazole derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography .
化学反应分析
Types of Reactions
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antileishmanial and antimalarial agent.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in the life cycle of parasites like Leishmania and Plasmodium, thereby exerting its antileishmanial and antimalarial effects . The exact molecular targets and pathways can be elucidated through techniques like molecular docking and biochemical assays .
相似化合物的比较
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share a similar pyrazole core structure and exhibit comparable pharmacological activities.
Hydrazine-coupled pyrazoles: These compounds also show potent antileishmanial and antimalarial activities and are structurally related to 2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct pharmacological properties and reactivity compared to other similar compounds .
属性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
2-amino-4-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-6-8(11)7(2)14(13-6)5-4-10(3,12)9(15)16/h4-5,12H2,1-3H3,(H,15,16) |
InChI 键 |
FBQJDSCLAWYODN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CCC(C)(C(=O)O)N)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
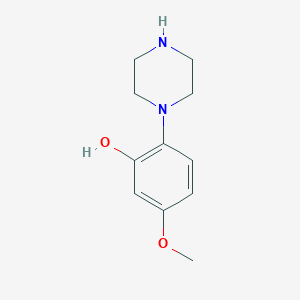

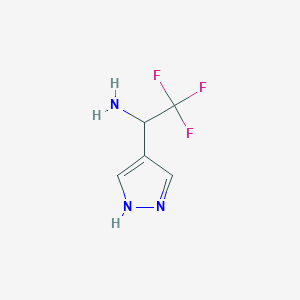
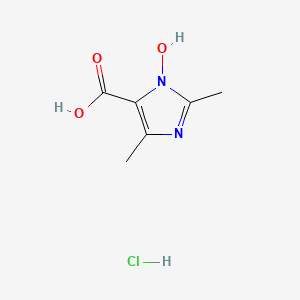
![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)
![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
![3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)
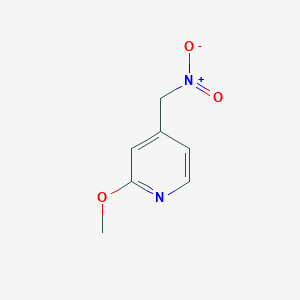
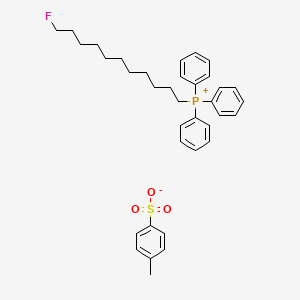
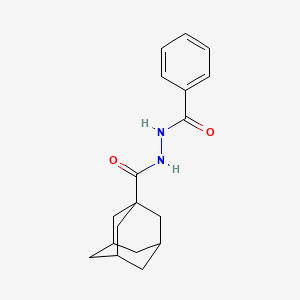
![2-[Cyclohexyl(methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B13585375.png)
